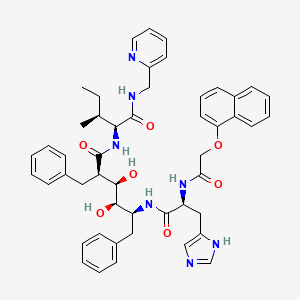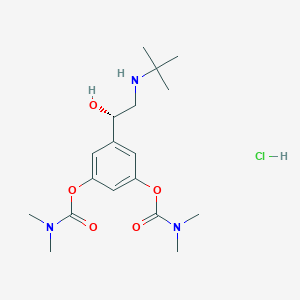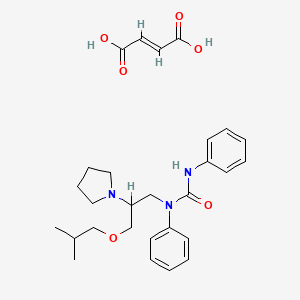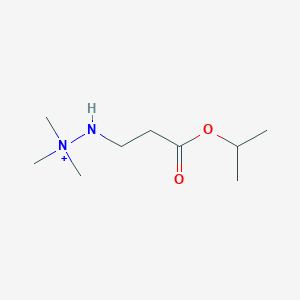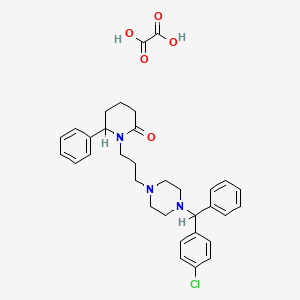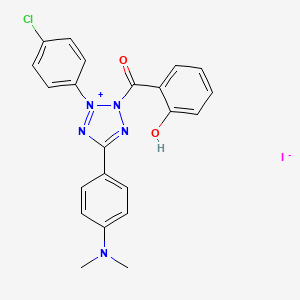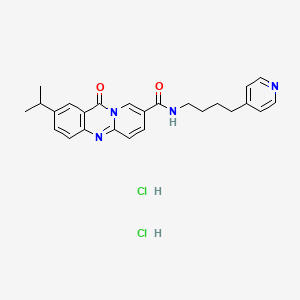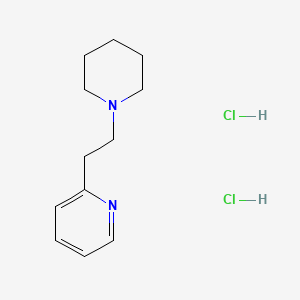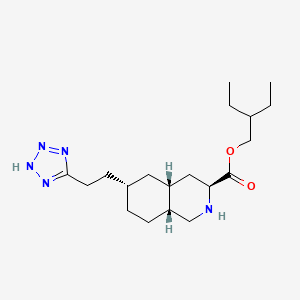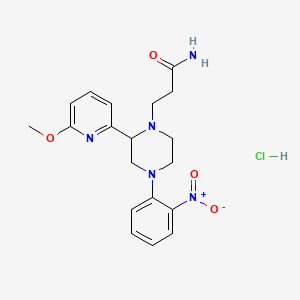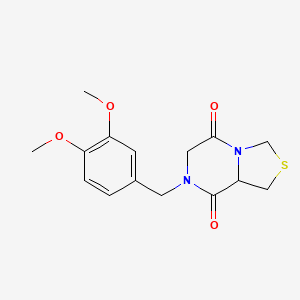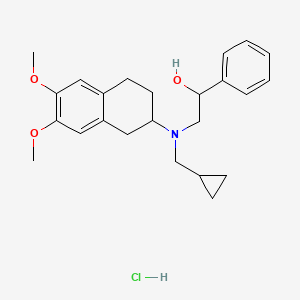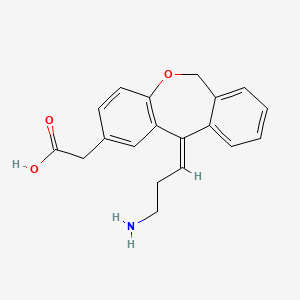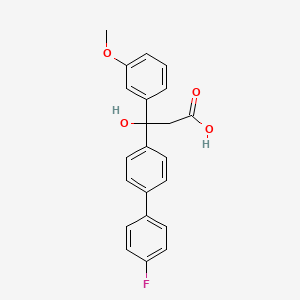
(+-)-4'-Fluoro-beta-(m-methoxyphenyl)-4-biphenylhydracrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(±)-4’-Fluoro-beta-(m-methoxyphenyl)-4-biphenylhydracrylic acid is a synthetic organic compound that has garnered interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (±)-4’-Fluoro-beta-(m-methoxyphenyl)-4-biphenylhydracrylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and m-methoxyphenylacetic acid.
Condensation Reaction: The initial step involves a condensation reaction between 4-fluorobenzaldehyde and m-methoxyphenylacetic acid in the presence of a suitable catalyst to form an intermediate.
Cyclization: The intermediate undergoes cyclization under acidic or basic conditions to form the desired biphenylhydracrylic acid structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain (±)-4’-Fluoro-beta-(m-methoxyphenyl)-4-biphenylhydracrylic acid in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(±)-4’-Fluoro-beta-(m-methoxyphenyl)-4-biphenylhydracrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
(±)-4’-Fluoro-beta-(m-methoxyphenyl)-4-biphenylhydracrylic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and receptor binding.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (±)-4’-Fluoro-beta-(m-methoxyphenyl)-4-biphenylhydracrylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various signaling pathways, such as the MAPK/ERK pathway, leading to changes in cellular processes like proliferation, apoptosis, and differentiation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4’-Fluoro-beta-(m-methoxyphenyl)-4-biphenylacetic acid
- 4’-Fluoro-beta-(m-methoxyphenyl)-4-biphenylpropionic acid
- 4’-Fluoro-beta-(m-methoxyphenyl)-4-biphenylbutyric acid
Uniqueness
(±)-4’-Fluoro-beta-(m-methoxyphenyl)-4-biphenylhydracrylic acid stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both fluoro and methoxy groups enhances its potential for diverse applications in various fields.
Propriétés
Numéro CAS |
95711-59-4 |
|---|---|
Formule moléculaire |
C22H19FO4 |
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
3-[4-(4-fluorophenyl)phenyl]-3-hydroxy-3-(3-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C22H19FO4/c1-27-20-4-2-3-18(13-20)22(26,14-21(24)25)17-9-5-15(6-10-17)16-7-11-19(23)12-8-16/h2-13,26H,14H2,1H3,(H,24,25) |
Clé InChI |
GWQDPANFKIHOSP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C(CC(=O)O)(C2=CC=C(C=C2)C3=CC=C(C=C3)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


